Butyl 2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
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Description
Scientific Research Applications
Synthesis and Derivative Formation
- Aminomethylation and Heterocycle Synthesis : The compound is utilized in the synthesis of N,S-containing heterocycles, such as 3,7-diazabicyclo[3.3.1]nonane derivatives, through aminomethylation processes (Dotsenko, Krivokolysko, & Litvinov, 2007).
- Marine Fungus Research : It has been identified as a new compound from the marine fungus Penicillium sp., suggesting its potential biological significance (Wu et al., 2010).
- Alkyl-Substitution Methods : It serves as a basis for new methods in synthesizing alkyl-substituted derivatives, demonstrating its versatility in chemical synthesis (Krivokolysko, Dyachenko, & Litvinov, 1998).
Chemical Properties and Reactions
- Domino Reactions : Involved in domino reactions for the synthesis of functionally dense compounds like cyclohexa-1,4-dienes and tetrahydropyridines (Harikrishnan, Rajesh, & Perumal, 2012).
- Chemoselective Synthesis : Utilized in chemoselective synthesis, exemplified by the creation of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines (Pretto et al., 2019).
Application in Heterocyclic Chemistry
- Formation of Thiazolo[3,2-a]Pyridines : Demonstrates its use in the unexpected formation of thiazolo[3,2-a]pyridines through aminoalkylation reactions (Доценко & Кривоколыско, 2013).
- Synthesis of Novel Heterocycles : Its derivatives are instrumental in synthesizing new heterocyclic systems, showing its utility in advanced organic chemistry and drug development (Shatsauskas et al., 2017).
Properties
IUPAC Name |
butyl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-5-10-26-20(25)13-27-21-18(12-22)17(11-19(24)23-21)16-8-6-15(7-9-16)14(2)3/h6-9,14,17H,4-5,10-11,13H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRBGKMDLLFJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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